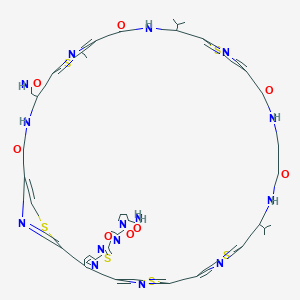
6(5H)-Phenanthridinone, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6(5H)-Phenanthridinone, 2-phenyl- is a heterocyclic compound that has gained significant attention in the field of scientific research. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 6(5H)-Phenanthridinone, 2-phenyl- is not fully understood. However, it is believed to exert its biological activity through the inhibition of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. The compound may also interact with other cellular targets, such as protein kinases and ion channels.
Biochemical and Physiological Effects
Studies have shown that 6(5H)-Phenanthridinone, 2-phenyl- exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, the compound has been investigated for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6(5H)-Phenanthridinone, 2-phenyl- in lab experiments is its high potency and selectivity towards specific cellular targets. This allows for the investigation of specific biological pathways and mechanisms. However, the compound may also exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, the synthesis of the compound can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research of 6(5H)-Phenanthridinone, 2-phenyl-. One area of interest is the development of more efficient and sustainable synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use as a therapeutic agent for various diseases, including cancer and viral infections. Further studies are also needed to elucidate the compound's mechanism of action and to identify its cellular targets. Finally, the compound's potential applications in material science, such as in the development of organic electronic devices, should also be explored.
Conclusion
In conclusion, 6(5H)-Phenanthridinone, 2-phenyl- is a heterocyclic compound that has shown promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Métodos De Síntesis
The synthesis of 6(5H)-Phenanthridinone, 2-phenyl- can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the cyclization of an N-phenylaminoacetamide with a Lewis acid catalyst. The yield and purity of the compound can be improved by using different reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
6(5H)-Phenanthridinone, 2-phenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been investigated for its potential use as a fluorescent probe for DNA and RNA detection. In addition, it has been used as a building block for the synthesis of various organic compounds, including alkaloids, amino acids, and peptides.
Propiedades
Número CAS |
157848-49-2 |
|---|---|
Fórmula molecular |
C23F1H27N4O6S1 |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
2-phenyl-5H-phenanthridin-6-one |
InChI |
InChI=1S/C19H13NO/c21-19-16-9-5-4-8-15(16)17-12-14(10-11-18(17)20-19)13-6-2-1-3-7-13/h1-12H,(H,20,21) |
Clave InChI |
FCKDQCRFRIRGAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Sinónimos |
2-phenylphenanthridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



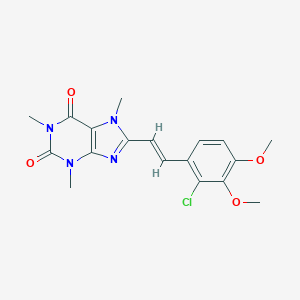
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)

![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
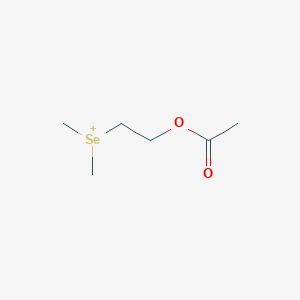
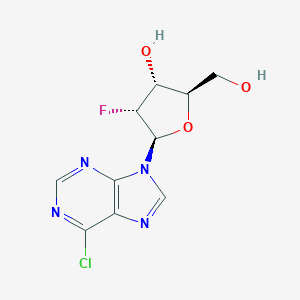



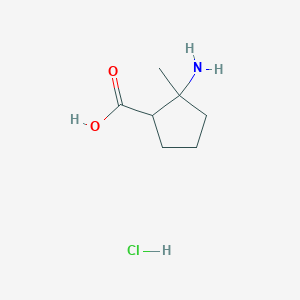
![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)
![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)
